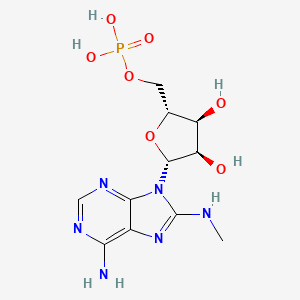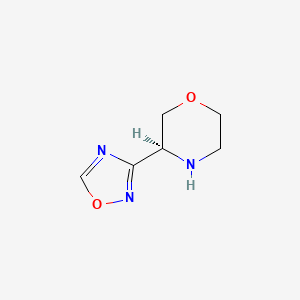
5-bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propanoyl-2,3-dihydroindole-7-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propionylindoline-7-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, a dimethoxyethyl group, a methyl group, a propionyl group, and a sulfonamide group attached to an indoline core. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propionylindoline-7-sulfonamide typically involves multiple steps, starting from commercially available precursors. The process may include:
Bromination: Introduction of the bromine atom to the indoline core.
Alkylation: Addition of the 2,2-dimethoxyethyl group.
Methylation: Introduction of the methyl group.
Acylation: Addition of the propionyl group.
Sulfonation: Introduction of the sulfonamide group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automation of reaction steps, and rigorous quality control measures to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propionylindoline-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propionylindoline-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine
- 5-Bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine
Uniqueness
Compared to similar compounds, 5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propionylindoline-7-sulfonamide features a unique combination of functional groups and structural elements. This uniqueness may confer specific properties, such as enhanced biological activity or improved chemical stability, making it a valuable compound for research and development.
Propiedades
Número CAS |
6208-93-1 |
|---|---|
Fórmula molecular |
C16H23BrN2O5S |
Peso molecular |
435.3 g/mol |
Nombre IUPAC |
5-bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propanoyl-2,3-dihydroindole-7-sulfonamide |
InChI |
InChI=1S/C16H23BrN2O5S/c1-5-14(20)19-7-6-11-8-12(17)9-13(16(11)19)25(21,22)18(2)10-15(23-3)24-4/h8-9,15H,5-7,10H2,1-4H3 |
Clave InChI |
GMBSYKCJSJAQCX-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1CCC2=C1C(=CC(=C2)Br)S(=O)(=O)N(C)CC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



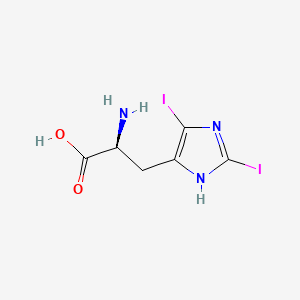


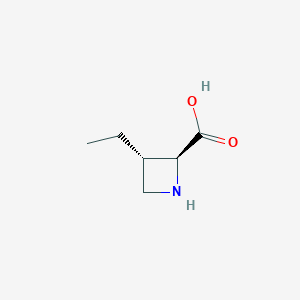

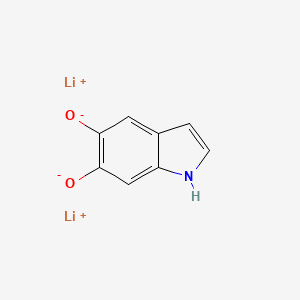
![5,6-Dimethyl-N-[2-(2-methylphenoxy)ethyl]pyrimidin-4-amine](/img/structure/B12922812.png)


![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid](/img/structure/B12922827.png)
![(6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12922835.png)
